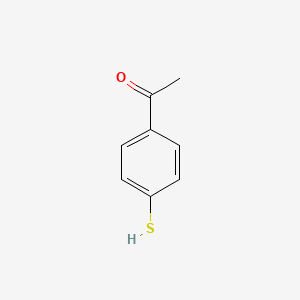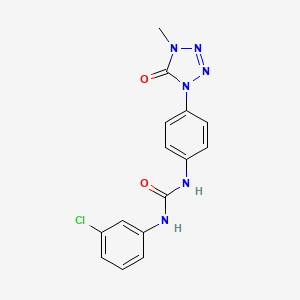![molecular formula C16H14F2N4O2S2 B3011220 (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286705-24-5](/img/structure/B3011220.png)
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H14F2N4O2S2 and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to chronic diseases such as cancer and heart disease. The presence of the thiazole ring in this compound suggests potential efficacy in scavenging free radicals and protecting cells from oxidative damage .
Analgesic and Anti-inflammatory Activities
Compounds containing thiazole structures have shown significant analgesic and anti-inflammatory activities. This is particularly important in the development of new pain relief medications that could potentially offer fewer side effects compared to current treatments .
Antimicrobial and Antifungal Activities
The thiazole ring is a common feature in many potent biologically active compounds with antimicrobial and antifungal properties. This includes drugs like sulfathiazole and abafungin. The compound could be explored for its potential use in treating bacterial and fungal infections .
Antiviral Activity
Thiazole derivatives have been associated with antiviral activity, including against HIV. Given the ongoing need for novel antiviral agents, especially in the wake of emerging diseases, this compound could be a candidate for further research in this area .
Neuroprotective Properties
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are areas of intense research. Thiazole derivatives have been noted for their neuroprotective effects, which could be leveraged in the development of treatments for these conditions .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been synthesized and reported to exhibit cytotoxicity activity on human tumor cell lines. This suggests that the compound could be investigated for its potential use in cancer therapy, particularly in targeting specific types of cancer cells .
Antibacterial Activity Against Resistant Strains
The emergence of antibiotic-resistant bacterial strains is a significant global health concern. Thiazole derivatives have shown promise in combating resistant strains, which could make this compound a valuable asset in the development of new antibacterial drugs .
Succinate Dehydrogenase (SDH) Inhibition
SDH is an enzyme involved in the mitochondrial respiratory chain, and its inhibition has implications in fungicidal activity. Derivatives of thiazole have been reported to inhibit SDH, suggesting potential applications in agriculture to protect crops from fungal pathogens .
Propriétés
IUPAC Name |
[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S2/c1-8-14(26-21-20-8)15(23)22-4-2-10(3-5-22)24-16-19-13-11(18)6-9(17)7-12(13)25-16/h6-7,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUSFKNKRRVDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)
![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)

![(E)-N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B3011150.png)
![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B3011152.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)